

5-Fluorobenzofuran-4-carbaldehyde chemical properties

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Compound of Interest

Compound Name:	5-Fluorobenzofuran-4-carbaldehyde
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An In-Depth Technical Guide to **5-Fluorobenzofuran-4-carbaldehyde**: Properties, Synthesis, and Applications

Executive Summary

5-Fluorobenzofuran-4-carbaldehyde is a halogenated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.^[1] The strategic placement of a fluorine atom and a reactive carbaldehyde group on this scaffold makes **5-Fluorobenzofuran-4-carbaldehyde** a versatile building block for the synthesis of novel compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a key handle for a wide array of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, key reactions, potential applications, and essential safety protocols, designed for researchers and drug development professionals.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in organic and medicinal chemistry.^[2] Derivatives of this scaffold exhibit a

remarkable breadth of biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^{[1][2][3]} This has established the benzofuran core as a critical pharmacophore in the design of new therapeutic agents.

5-Fluorobenzofuran-4-carbaldehyde emerges as a particularly valuable intermediate. Its utility is twofold:

- The Aldehyde Group (-CHO): Positioned at the 4-position, this group is a primary site for chemical modification, enabling the construction of diverse molecular architectures through reactions like condensation, reductive amination, and cyclization.^[4]
- The Fluorine Atom (-F): The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties. It can improve metabolic stability by blocking sites of oxidation, enhance membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.

This combination makes **5-Fluorobenzofuran-4-carbaldehyde** a high-value precursor for generating libraries of novel compounds for high-throughput screening and targeted drug discovery programs.

Physicochemical and Computed Properties

The fundamental properties of **5-Fluorobenzofuran-4-carbaldehyde** are summarized below. While experimental data for this specific isomer is limited, many properties can be reliably calculated or inferred from closely related analogues.

Property	Value	Source/Reference
IUPAC Name	5-Fluoro-1-benzofuran-4-carbaldehyde	-
CAS Number	844713-05-9	-
Molecular Formula	C ₉ H ₅ FO ₂	
Molecular Weight	164.13 g/mol	
Appearance	Inferred: White to pale yellow solid	-
SMILES	C1=C(C=C2C(=C1F)OC=C2)C =O	-
InChI Key	Inferred from structure	-
Topological Polar Surface Area (TPSA)	30.2 Å ²	Computed (Analogous to[5])
XLogP3-AA (Lipophilicity)	~2.3	Computed (Analogous to[5][6])
Hydrogen Bond Donor Count	0	Computed (Analogous to[5])
Hydrogen Bond Acceptor Count	2	Computed (Analogous to[6])
Rotatable Bond Count	1	Computed (Analogous to[5])

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for verifying the identity and purity of **5-Fluorobenzofuran-4-carbaldehyde**. The expected data from key analytical techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. Predicted chemical shifts (δ) in ppm are based on the electronic environment of each nucleus, influenced by the electron-withdrawing aldehyde and fluorine groups and the heterocyclic ring system.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Aldehyde Proton (-CHO): ~10.1-10.4 ppm (singlet)	Carbonyl Carbon (-CHO): ~185-190 ppm
Aromatic/Furan Protons: ~7.0-8.0 ppm (complex multiplets and doublets with H-F coupling)	Aromatic/Furan Carbons: ~110-160 ppm (showing C-F coupling)

Rationale: The aldehydic proton is highly deshielded, appearing far downfield. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. Similarly, the carbon spectrum will show characteristic splitting for carbons near the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~1680 - 1705	C=O stretch (aldehyde)	Strong
~1580 - 1620	C=C stretch (aromatic)	Medium-Strong
~1200 - 1280	C-O-C stretch (furan ether)	Strong
~1100 - 1250	C-F stretch	Strong

Rationale: The most prominent peak will be the strong carbonyl (C=O) absorption, characteristic of an aromatic aldehyde.^[7] The C-F bond will also produce a strong, characteristic absorption in the fingerprint region.

Mass Spectrometry (MS)

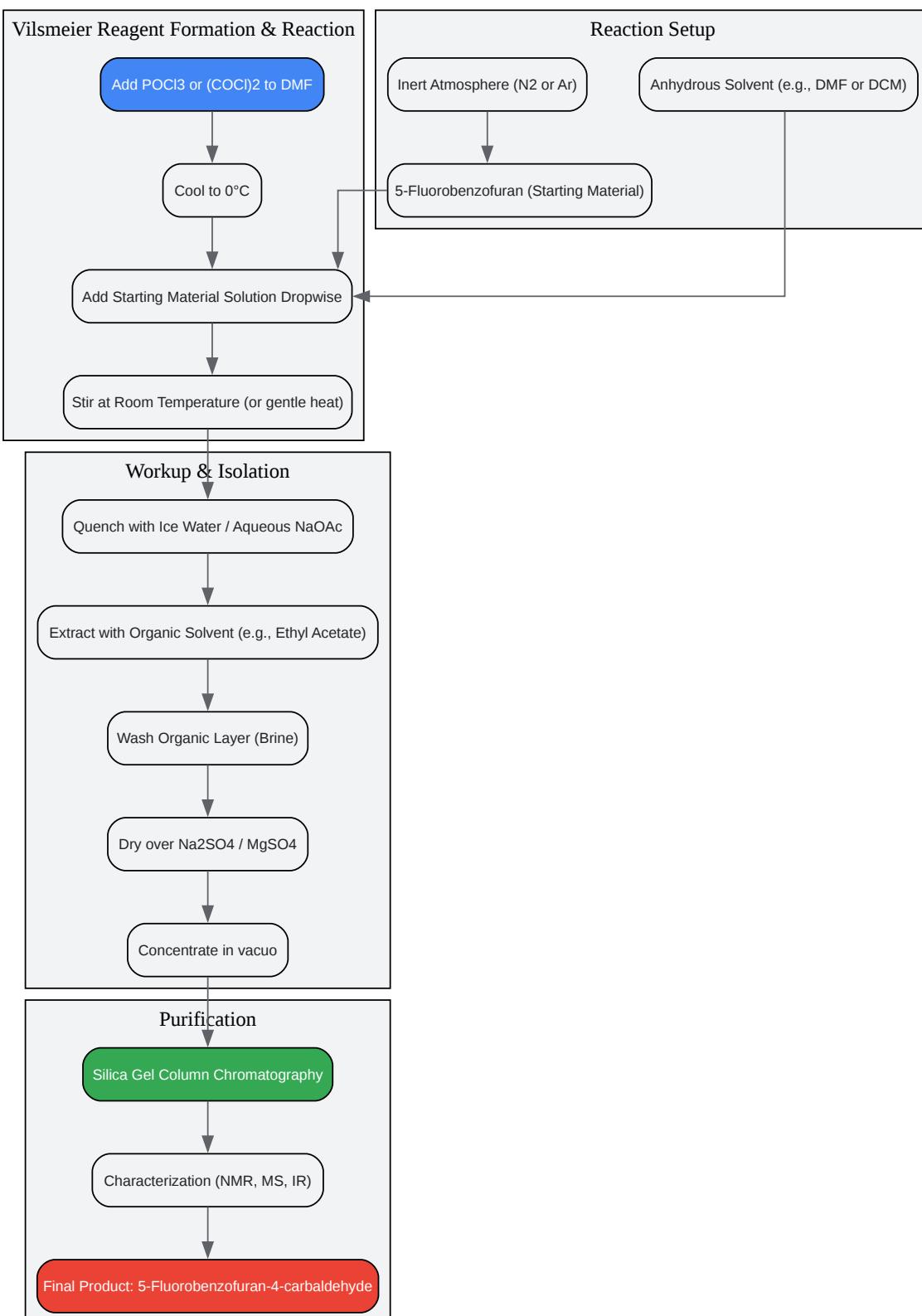
Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.

- Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 182.02, corresponding to the exact mass of C₉H₅FO₂.^[5]

- Key Fragments: Common fragmentation pathways would include the loss of the aldehyde group (M-29, loss of CHO) and potentially other fragments resulting from the cleavage of the benzofuran ring system.

Synthesis and Purification Workflow

A robust and widely applicable method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring is the Vilsmeier-Haack reaction.^[8] This approach is well-suited for the synthesis of **5-Fluorobenzofuran-4-carbaldehyde** from its precursor, 5-Fluorobenzofuran.

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Caption: General workflow for the Vilsmeier-Haack synthesis of **5-Fluorobenzofuran-4-carbaldehyde**.

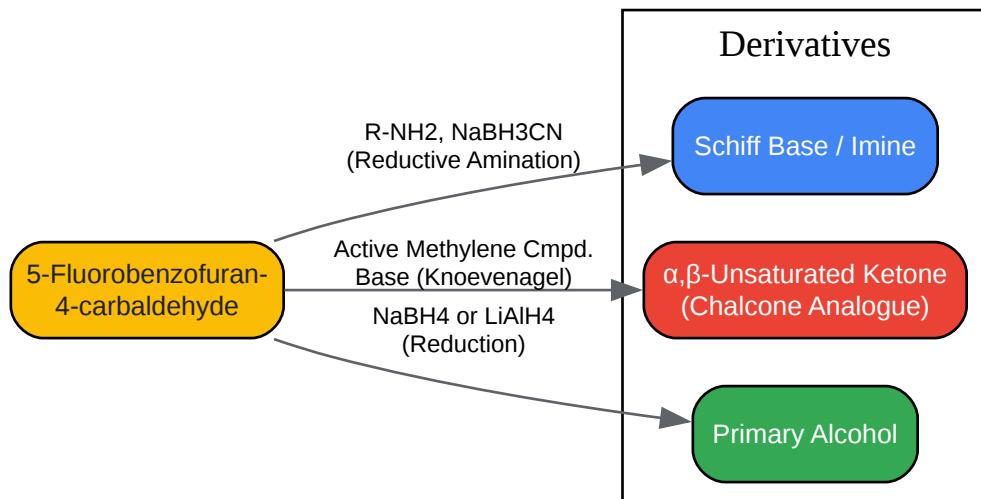
Experimental Protocol: Vilsmeier-Haack Formylation

Causality: This protocol is adapted from standard procedures for the formylation of electron-rich heterocycles.^[9] The Vilsmeier reagent, a chloroiminium salt, is generated *in situ* from dimethylformamide (DMF) and a dehydrating agent like phosphoryl chloride (POCl₃). This electrophilic species then attacks the electron-rich benzofuran ring to install the formyl group precursor.

- Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous DMF (3 eq.). Cool the flask to 0°C in an ice bath.
- Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
- Addition of Substrate: Dissolve 5-Fluorobenzofuran (1 eq.) in a minimal amount of anhydrous solvent (e.g., DMF or dichloromethane) and add it dropwise to the reaction mixture.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC. Gentle heating (40-50°C) may be required to drive the reaction to completion.
- Workup: Carefully pour the reaction mixture onto crushed ice containing an excess of sodium acetate. This hydrolyzes the intermediate iminium salt to the final aldehyde.
- Extraction: Extract the aqueous mixture three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure **5-Fluorobenzofuran-4-carbaldehyde**.

Chemical Reactivity and Derivatization Potential

The aldehyde group is the molecule's primary center of reactivity, serving as an electrophilic site for a multitude of synthetic transformations crucial for drug development.



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Caption: Key reaction pathways for derivatizing **5-Fluorobenzofuran-4-carbaldehyde**.

Key Synthetic Transformations

- **Knoevenagel Condensation:** This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base. It is a powerful method for forming carbon-carbon bonds and synthesizing α,β -unsaturated systems, which are themselves important pharmacophores and intermediates. [\[4\]](#)
- **Reductive Amination:** A cornerstone of medicinal chemistry, this reaction converts the aldehyde into an amine. It typically proceeds in one pot by first forming an imine/Schiff base with a primary or secondary amine, which is then reduced *in situ* by a mild reducing agent like sodium cyanoborohydride ($NaBH_3CN$). This allows for the direct installation of diverse amine-containing side chains.
- **Wittig Reaction:** Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a route to extend carbon chains and introduce new functionalities.

- Reduction and Oxidation: The aldehyde can be easily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH_4), providing a new point for diversification (e.g., ether or ester formation). Conversely, it can be oxidized to a carboxylic acid using agents like potassium permanganate (KMnO_4) or Jones reagent, yielding another key functional group for amide coupling and other transformations.

Applications in Research and Drug Discovery

The true value of **5-Fluorobenzofuran-4-carbaldehyde** lies in its role as a precursor to molecules with potential therapeutic or material applications.

- Anticancer Drug Discovery: The benzofuran nucleus is present in numerous compounds with potent anticancer activity.^[2] This aldehyde can be used to synthesize novel derivatives for screening against various cancer cell lines, potentially targeting pathways like tubulin polymerization or hypoxia-inducible factor (HIF-1).^{[2][10]}
- Antimicrobial Agents: By elaborating the aldehyde into structures like hydrazones, thiosemicarbazones, or other heterocyclic systems, researchers can develop new classes of antibacterial and antifungal agents.^[3]
- Molecular Probes and Materials Science: The conjugated π -system of the benzofuran core imparts fluorescent properties. Derivatives of this compound could be explored as fluorescent probes for biological imaging or as components in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.^[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling **5-Fluorobenzofuran-4-carbaldehyde** and its derivatives. The following information is based on data from analogous fluorinated aromatic aldehydes.^{[12][13][14]}

- GHS Hazard Classification (Predicted):
 - Acute Toxicity, Oral: May be harmful if swallowed.
 - Skin Corrosion/Irritation: Causes skin irritation (H315).^[12]

- Eye Damage/Irritation: Causes serious eye irritation (H319).[\[12\]](#)
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[\[12\]](#)
- Precautionary Measures:
 - Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[15\]](#)
 - Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from sources of ignition.[\[15\]](#)
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place.
 - Keep away from strong oxidizing agents and bases.

Conclusion

5-Fluorobenzofuran-4-carbaldehyde stands out as a highly functionalized and strategic building block in modern organic synthesis. Its unique combination of a privileged benzofuran core, a bioisosteric fluorine atom, and a synthetically versatile aldehyde group provides a rich platform for innovation. For researchers in drug discovery and materials science, this compound offers a direct and efficient route to novel molecular architectures with significant potential for biological activity and advanced material properties. Its careful synthesis and derivatization will undoubtedly contribute to the development of next-generation therapeutics and technologies.

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